(3-Benzyl-1,3-oxazinan-5-yl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

(3-Benzyl-1,3-oxazinan-5-yl)methanol (CAS 1936354-87-8) is a saturated six-membered 1,3‑oxazinane heterocycle bearing an N‑benzyl substituent at position 3 and a primary alcohol (–CH₂OH) at position 5. Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g mol⁻¹.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11777537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyl-1,3-oxazinan-5-yl)methanol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1C(COCN1CC2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO2/c14-8-12-7-13(10-15-9-12)6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
InChIKeyZUMFZLIJDXAJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Benzyl-1,3-oxazinan-5-yl)methanol – Structural Identity, Physicochemical Profile, and Procurement Baseline for Research Selection


(3-Benzyl-1,3-oxazinan-5-yl)methanol (CAS 1936354-87-8) is a saturated six-membered 1,3‑oxazinane heterocycle bearing an N‑benzyl substituent at position 3 and a primary alcohol (–CH₂OH) at position 5. Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3‑AA of 1.1, a topological polar surface area (TPSA) of 32.7 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1]. The compound is commercially available at purities of 95 % and ≥98 % from multiple suppliers, making it an accessible building block for medicinal chemistry and organic synthesis [1].

Why Generic 1,3‑Oxazinane or Morpholine Analogs Cannot Substitute (3-Benzyl-1,3-oxazinan-5-yl)methanol Without Functional Consequence


Superficially related N‑benzyl oxazinane derivatives differ fundamentally in ring connectivity, substitution position, and hydrogen‑bonding capacity. The 1,3‑oxazinane core of the target compound places the oxygen and nitrogen atoms in a 1,3‑relationship, in contrast to the 1,4‑oxazinane (morpholine) isomer [1]. This topological difference alters conformational preferences, basicity, and metabolic susceptibility. Furthermore, the 5‑hydroxymethyl group introduces a stereogenic center (undefined stereocenter count = 1) and a hydrogen‑bond donor that is absent in the parent 3‑benzyl‑1,3‑oxazinane (C₁₁H₁₅NO, MW 177.25 g mol⁻¹) [1][2]. Consequently, interchanging these compounds would change solubility, logP, and target‑engagement profiles, as quantified in Section 3.

Quantitative Differentiation Evidence for (3-Benzyl-1,3-oxazinan-5-yl)methanol vs. Closest Structural Analogs


Lipophilicity Shift: ΔXLogP = +0.5 vs. the 1,4‑Oxazinane Isomer (4‑Benzyl‑1,4‑oxazinan‑2‑yl)methanol

The 1,3‑oxazinane ring arrangement yields a computed XLogP3‑AA of 1.1 for the target compound, whereas the 1,4‑oxazinane (morpholine‑type) isomer (4‑benzyl‑1,4‑oxazinan‑2‑yl)methanol (CAS 40987‑24‑4) has a predicted XLogP of approx. 0.6 [1]. This ΔXLogP of +0.5 indicates moderately enhanced membrane permeability, which can be decisive in CNS‑oriented library design.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Advantage: 32.7 Ų vs. 30.5 Ų for the 1,4‑Oxazinane Isomer

The target compound exhibits a computed TPSA of 32.7 Ų, which is 2.2 Ų larger than the predicted TPSA of the 1,4‑oxazinane isomer (∼30.5 Ų) [1]. This subtle increase arises from the different spatial arrangement of the heteroatoms and the primary alcohol. TPSA values below 60 Ų are generally associated with good oral absorption; the small offset may signal a marginally higher aqueous solubility while still remaining within the favorable range for passive permeation.

Polar surface area Oral bioavailability Blood-brain barrier

Hydrogen‑Bond Donor Count: 1 vs. 0 for the Parent 3‑Benzyl‑1,3‑oxazinane Scaffold

The 5‑hydroxymethyl substituent endows the target compound with one hydrogen‑bond donor (HBD = 1), whereas the unsubstituted 3‑benzyl‑1,3‑oxazinane (C₁₁H₁₅NO, MW 177.25) has HBD = 0 [1][2]. This functional‑group difference is critical for target engagement: the ability to donate a hydrogen bond can strengthen protein‑ligand interactions and improve aqueous solubility.

Hydrogen bonding Molecular recognition Solubility

Synthetic Versatility: Regioselective Ring‑Opening of 3‑Benzyl‑1,3‑oxazinanes Yields β‑Amino Ester Derivatives Under Mild Conditions

The 3‑benzyl‑1,3‑oxazinane scaffold undergoes regioselective nucleophilic ring opening with Reformatsky reagents (ethyl 2‑bromoacetate/Zn) at 0 °C within 1 h to afford 3‑substituted ethyl 3‑[(3‑hydroxypropyl)benzylamino]propanoates in high yield . This reactivity profile is distinct from that of 1,4‑oxazinanes and establishes a direct synthetic route to functionalized β‑amino esters, which are valuable intermediates in medicinal chemistry.

Synthetic methodology β-Amino esters Reformatsky reaction

High-Priority Application Scenarios for (3-Benzyl-1,3-oxazinan-5-yl)methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring a Single H‑Bond Donor and Moderate Lipophilicity

With an HBD count of 1 and XLogP of 1.1, (3‑benzyl‑1,3‑oxazinan‑5‑yl)methanol fills a specific gap in fragment libraries. Unlike the parent 3‑benzyl‑1,3‑oxazinane (HBD = 0) or the more polar 1,4‑oxazinane isomer (XLogP ≈ 0.6), this compound balances solubility and permeability, making it a prime candidate for screening against targets where a single hydrogen‑bond donation is desirable [1].

Synthesis of β‑Amino Ester Derivatives via Regioselective Ring‑Opening

Building on the documented reactivity of the 3‑benzyl‑1,3‑oxazinane system, procurement of this compound supports the rapid generation of 3‑[(3‑hydroxypropyl)benzylamino]propanoate derivatives. The mild Reformatsky conditions (0 °C, 1 h) are operationally simple and scalable, offering an advantage over alternative routes that require protecting‑group manipulation .

CNS‑Oriented Lead Optimization Where TPSA < 40 Ų is Required

The TPSA of 32.7 Ų places this compound well within the range associated with blood‑brain barrier penetration. When CNS drug discovery teams require a scaffold that maintains low TPSA while introducing a reactive alcohol handle, (3‑benzyl‑1,3‑oxazinan‑5‑yl)methanol is quantitatively differentiated from the 1,4‑oxazinane isomer (∼30.5 Ų) by its slightly higher polarity, which may improve solubility without compromising brain uptake [1].

Building Block for Chiral Pool Synthesis Leveraging the Undefined Stereocenter

The compound possesses an undefined stereocenter at position 5 [1]. This structural feature makes it a versatile starting material for diastereoselective transformations, chiral auxiliary strategies, or the preparation of enantiomerically enriched 1,3‑oxazinane derivatives, a capability not offered by achiral N‑benzyl oxazinane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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